molecular formula C22H29F3N2O3 B11627435 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone

Cat. No.: B11627435
M. Wt: 426.5 g/mol
InChI Key: YVYYYARQMKSIPB-UHFFFAOYSA-N
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Description

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or addition reactions.
  • Coupling of the cyclohexyl group using Grignard reagents or other organometallic compounds.
  • Final coupling with the phenoxyethanone moiety through etherification or esterification reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for certain steps.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), Alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-methyl-2-(propan-2-yl)phenoxy]ethanone
  • 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-3-(propan-2-yl)phenoxy]ethanone

Uniqueness

The uniqueness of 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C22H29F3N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone

InChI

InChI=1S/C22H29F3N2O3/c1-14(2)17-10-9-15(3)11-19(17)30-13-20(28)27-21(29,22(23,24)25)12-18(26-27)16-7-5-4-6-8-16/h9-11,14,16,29H,4-8,12-13H2,1-3H3

InChI Key

YVYYYARQMKSIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2C(CC(=N2)C3CCCCC3)(C(F)(F)F)O

Origin of Product

United States

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